N-benzyl-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide
Description
N-benzyl-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a heterocyclic compound featuring a 1,4-oxathiine ring system fused with a carboxamide group. The 4,4-dioxide modification of the oxathiine ring enhances its stability and electronic properties, making it a candidate for studies in medicinal chemistry, particularly in targeting signaling pathways or microbial infections .
Properties
Molecular Formula |
C23H20N2O4S |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-benzyl-4,4-dioxo-5-phenyl-N-pyridin-2-yl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C23H20N2O4S/c26-23(21-22(19-11-5-2-6-12-19)30(27,28)16-15-29-21)25(20-13-7-8-14-24-20)17-18-9-3-1-4-10-18/h1-14H,15-17H2 |
InChI Key |
KKHMTCLVVMGZEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C(=C(O1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
N-benzyl-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a unique structural composition that includes:
- Benzyl group
- Phenyl group
- Pyridin-2-yl moiety
- Oxathiine ring
The molecular formula is with a molecular weight of approximately 420.48 g/mol. The oxathiine ring is particularly important as it contributes to the compound's reactivity and biological interactions .
Biological Activities
N-benzyl-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies indicate that the compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens remain limited.
-
Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including:
- Monoamine oxidase (MAO) : Compounds with similar structures have been evaluated for MAO inhibition, which is crucial in the treatment of depression and neurodegenerative disorders .
- Cholinesterases : Some derivatives of related compounds have demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in Alzheimer's disease research .
- Cytotoxicity : Initial assessments suggest that the compound may exhibit low cytotoxicity against certain cell lines, making it a candidate for further investigation in cancer therapy .
The precise mechanism through which N-benzyl-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine exerts its biological effects is still under investigation. However, it is hypothesized that:
- The oxathiine structure interacts with specific enzyme active sites or receptor binding domains.
- The presence of the pyridine and phenyl groups may enhance binding affinity to biological targets.
Comparative Analysis with Similar Compounds
A comparative study with structurally similar compounds highlights the uniqueness of N-benzyl-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine. Below is a summary table illustrating some related compounds and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(3-chlorobenzyl)-3-phenyloxathiine | Contains a chlorobenzene substituent | Chlorine enhances reactivity |
| N-[4-(dimethylamino)benzyl]-3-phenyloxathiine derivative | Features dimethylamino group | Potentially increased solubility |
| 5-methyl-N-(pyridin) derivatives | Lacks the oxathiine ring | Focused on different biological targets |
This comparison underscores how variations in substituents can influence biological activity and therapeutic potential .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of related compounds:
- Monoamine Oxidase Inhibition : A study investigated (S)-N-benzyl derivatives for their ability to inhibit MAO-A and MAO-B. Some compounds showed promising IC50 values indicating effective inhibition .
- Cholinesterase Inhibition : Research on similar oxathiine derivatives revealed varying degrees of inhibition against BChE, with some compounds achieving significant rates compared to established drugs like donepezil .
Scientific Research Applications
N-benzyl-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound with a unique structure consisting of a benzyl group, a phenyl group, a pyridin-2-yl moiety, and an oxathiine ring. The oxathiine ring includes a sulfur atom, which gives to the compound's reactivity and potential biological activity. The molecular formula is C23H20N2O4S, with a molecular weight of 420.481 g/mol . This compound is of interest in medicinal chemistry due to its significant biological activities.
Note: The search results do not contain detailed case studies or comprehensive data tables specifically for "N-benzyl-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide." The available information focuses on the broader applications and characteristics of similar compounds.
Related Compounds
The search results mention several related compounds, highlighting the impact of structural variations on biological activity and chemical reactivity:
- N-(3-chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine : This compound contains a chlorobenzene substituent, which enhances reactivity.
- N-[4-(dimethylamino)benzyl]-3-phenyloxathiine derivative : This derivative features a dimethylamino group, potentially increasing solubility and bioavailability.
- 5-methyl-N-(pyridin) derivatives : These derivatives lack the oxathiine ring, focusing on different biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of 1,4-oxathiine-2-carboxamide derivatives, where structural variations at the benzyl or pyridinyl groups significantly influence physicochemical and biological properties. Below is a detailed comparison with three analogs:
Structural Analogues and Substituent Effects
Physicochemical and Pharmacokinetic Trends
- Acid Dissociation Constant (pKa) : The 3-Cl analog has a predicted pKa of 3.36±0.10, suggesting moderate solubility in physiological pH environments .
- Thermal Stability : The 3-Cl derivative’s higher predicted boiling point (652.8°C) indicates greater thermal stability, which may correlate with prolonged metabolic half-life .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-benzyl-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide?
- Methodological Answer : The synthesis of oxathiine derivatives typically involves cyclization reactions of carboxamide precursors. For example, carboxin analogs are synthesized via thiol-ene coupling or oxidation of sulfur-containing intermediates . For this compound, a multi-step approach could include:
Formation of the oxathiine ring via cyclization of a substituted thiocarbamate.
Introduction of the benzyl and pyridinyl groups via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination).
Oxidation of the sulfur atom to the sulfone group (4,4-dioxide) using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).
Key Considerations : Monitor reaction progress with TLC or HPLC, and confirm sulfone formation via FT-IR (S=O stretching at ~1300–1150 cm⁻¹) and NMR (absence of sulfur-related splitting patterns) .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and sulfone integration.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and isotopic patterns.
- X-ray Crystallography : Resolve ambiguous stereochemistry or regiochemistry.
- FT-IR Spectroscopy : Confirm sulfone functional groups (asymmetric and symmetric S=O stretches).
Note : Compare spectral data with structurally related oxathiine sulfones (e.g., oxycarboxin) to identify deviations .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks.
- Storage : Keep in airtight, light-resistant containers under inert atmosphere (e.g., nitrogen) at 2–8°C to prevent oxidation or hydrolysis .
- Spill Management : Avoid dry sweeping; use absorbent materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate sulfone group decomposition during synthesis?
- Methodological Answer :
- Temperature Control : Maintain reactions below 80°C to avoid thermal degradation of sulfones.
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for coupling reactions to reduce side-product formation.
- In Situ Monitoring : Employ inline FT-IR or Raman spectroscopy to detect decomposition intermediates early .
Q. What strategies resolve discrepancies in bioactivity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Metabolic Stability Assays : Evaluate hepatic microsomal stability to identify rapid metabolism in vivo.
- Protein Binding Studies : Use equilibrium dialysis to assess plasma protein binding, which may reduce bioavailability.
- Dosage Adjustments : Conduct pharmacokinetic (PK) profiling to optimize dosing regimens.
Example : If in vitro antifungal activity is high but in vivo efficacy is low, consider prodrug derivatization to enhance absorption .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., fungal cytochrome bc1 complex)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to the Qo site of cytochrome bc1, a known target for oxathiine fungicides.
- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability under physiological conditions.
- QSAR Modeling : Correlate substituent electronegativity (e.g., pyridinyl vs. benzyl groups) with inhibitory potency.
Validation : Compare predictions with experimental IC₅₀ values from enzyme inhibition assays .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported in different solvents?
- Methodological Answer :
- Solvent Polarity Screening : Test solubility in a graded series (e.g., hexane → DMSO) to identify outliers.
- Purity Assessment : Re-crystallize the compound and re-test solubility to rule out impurities.
- pH-Dependent Studies : Adjust solvent pH (e.g., using HCl/NaOH) to evaluate ionizable groups.
Example : If solubility in methanol is inconsistent, check for residual water content via Karl Fischer titration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
